(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with a 2-bromoacetophenone derivative.
Coupling with the benzo[d][1,3]dioxole derivative: This step involves the formation of an amide or imine bond between the thiazole derivative and the benzo[d][1,3]dioxole derivative.
Formation of the acrylonitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the intermediate formed in the previous step and malononitrile.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature control: Maintaining optimal temperatures to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but lacks the dimethylphenyl group.
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile: Similar structure but contains dichlorophenyl instead of dimethylphenyl.
Uniqueness
The uniqueness of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. The presence of the dimethylphenyl group, for example, may influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-3-5-17(14(2)7-13)18-11-27-21(24-18)15(9-22)10-23-16-4-6-19-20(8-16)26-12-25-19/h3-8,10-11,23H,12H2,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXFIRKZKVAHK-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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